molecular formula C9H18N2O2 B3337751 3-(4-Ethylpiperazin-1-yl)propanoic acid CAS No. 799262-18-3

3-(4-Ethylpiperazin-1-yl)propanoic acid

Cat. No.: B3337751
CAS No.: 799262-18-3
M. Wt: 186.25 g/mol
InChI Key: IIFIFJPUSDQJBR-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is characterized by the presence of an ethyl-substituted piperazine ring attached to a propanoic acid moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)propanoic acid typically involves the reaction of 4-ethylpiperazine with a suitable propanoic acid derivative. One common method is the alkylation of 4-ethylpiperazine with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure but with a methyl group instead of an ethyl group.

    3-(4-Phenylpiperazin-1-yl)propanoic acid:

Uniqueness

3-(4-Ethylpiperazin-1-yl)propanoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-10-5-7-11(8-6-10)4-3-9(12)13/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIFJPUSDQJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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